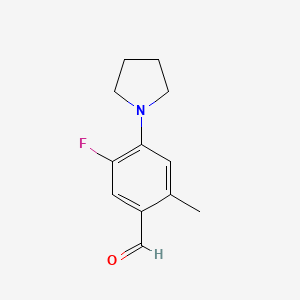

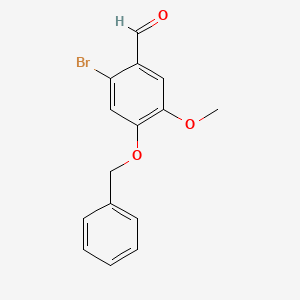

2,6-Dinitrophenyl methyl ether

Übersicht

Beschreibung

Synthesis Analysis

Ethers are generally synthesized from alcohols or their conjugate bases . One important procedure, known as the Williamson Ether Synthesis, proceeds by an SN2 reaction of an alkoxide nucleophile with an alkyl halide . The Williamson ether syntheses require added catalytic base .Molecular Structure Analysis

With the general formula ROR′, an ether may be considered a derivative of water in which both hydrogen atoms are replaced by alkyl or aryl groups . It may also be considered a derivative of an alcohol (ROH) in which the hydrogen atom of the OH group is been replaced by a second alkyl or aryl group .Chemical Reactions Analysis

The most common reaction of ethers is cleavage of the C–O bond by using strong acids . During acidic cleavage, the ether oxygen is protonated to form a good leaving group which can be eliminated as part of an SN2, SN1, or E1 reaction mechanism .Physical And Chemical Properties Analysis

Ether molecules have no hydrogen atom on the oxygen atom (that is, no OH group). Therefore there is no intermolecular hydrogen bonding between ether molecules, and ethers therefore have quite low boiling points for a given molar mass . Indeed, ethers have boiling points about the same as those of alkanes of comparable molar mass and much lower than those of the corresponding alcohols .Wissenschaftliche Forschungsanwendungen

Application 1: Oxidative Nucleophilic Alkoxylation of Nitrobenzenes

- Summary of Application : This compound is used in the oxidative nucleophilic alkoxylation of nitrobenzenes. This process involves the substitution of hydrogen in nitroaromatics with potassium alkoxides derived from primary, secondary, or tertiary alcohols in the presence of oxygen .

- Methods of Application : The method involves the use of potassium alkoxides derived from primary, secondary, or tertiary alcohols in the presence of oxygen. Mechanistic investigations suggest the formation of a deprotonated σH adduct .

- Results or Outcomes : The products showed good reactivity in nucleophilic aromatic substitution of the nitro group with oxygen or nitrogen nucleophiles to access selectively substituted aromatic compounds .

Application 2: Chromogenic Receptors for F− Anions

- Summary of Application : 2,6-Dinitroanisole is used in the development of colorimetric indole-based Schiff base receptors for F− anions .

- Methods of Application : Detailed UV-visible and 1H NMR studies revealed that the interactions of the receptor with F− anions were driven by H-bonding followed by anion-induced deprotonation .

- Results or Outcomes : The anion-receptor interactions produced distinct colorimetric changes in solution, which was visible to the naked eye .

Application 3: Nitro Compounds in Organic Chemistry

- Summary of Application : Nitro compounds, including 2,6-Dinitroanisole, are a very important class of nitrogen derivatives. They have high dipole moments and their polar character results in lower volatility than ketones of about the same molecular weight .

- Methods of Application : Nitro compounds can be prepared in a number of ways, including the direct substitution of hydrocarbons with nitric acid, displacement reactions with nitrite ions, and by oxidation of primary amines .

- Results or Outcomes : Nitro compounds are used in the preparation of nitrogen-containing monomers and polymers, resins, dyes, pharmaceuticals, agrochemicals, and superficially active surfactants .

Application 4: Selective Reductive Transformations of Organic Nitro Compounds

- Summary of Application : 2,6-Dinitroanisole is used in the study of photocatalytic methods of organic synthesis using semiconductor and other photoactive materials .

- Methods of Application : The selective photocatalytic reduction of 1,3-dinitrobenzene to 3-nitroaniline and 1,3-phenylenediamine, as well as 1,4-dinitrobenzene to 1,4-phenylenediamine, was implemented in 2-propanol and other lower aliphatic alcohols .

- Results or Outcomes : These processes can occur under milder conditions, in many cases they have better selectivity and meet the requirements of “green” chemistry .

Safety And Hazards

Eigenschaften

IUPAC Name |

2-methoxy-1,3-dinitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O5/c1-14-7-5(8(10)11)3-2-4-6(7)9(12)13/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZVZPFZSAYLSDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC=C1[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90344541 | |

| Record name | 2,6-DINITROANISOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90344541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,6-Dinitrophenyl methyl ether | |

CAS RN |

3535-67-9 | |

| Record name | 2,6-DINITROANISOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90344541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2-(2-Chloro-acetylamino)-thiazol-5-yl]-acetic acid methyl ester](/img/structure/B1268755.png)

![3-[(4-Methylbenzyl)amino]benzoic acid](/img/structure/B1268756.png)

![5-[(2,3-dimethylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1268782.png)